molecular formula C11H17N3O3S2 B2583972 Butyl 2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate CAS No. 403836-36-2

Butyl 2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate

Cat. No. B2583972
CAS RN: 403836-36-2
M. Wt: 303.4
InChI Key: QOQHDLKODPIMOZ-UHFFFAOYSA-N
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Description

“Butyl 2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate” is a chemical compound with the molecular formula C11H17N3O3S2 . It contains a 1,3,4-thiadiazole ring, which is a type of heterocyclic compound. Literature surveys report the antimicrobial activity of substituted 2-amino-1,3,4-thiadiazoles, making 2-amino-1,3,4-thiadiazole a unique template with significant utility in medicinal chemistry .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” includes a 1,3,4-thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms .


Chemical Reactions Analysis

1,3,4-Thiadiazole derivatives are known for their wide range of chemical reactivities. They can undergo various reactions to form different types of compounds . For example, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine affords the corresponding 1,3,4-thiadiazole derivatives .


Physical And Chemical Properties Analysis

The average mass of “this compound” is 303.401 Da, and its monoisotopic mass is 303.071136 Da .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • Antibacterial and Antitumor Activities : A study on the synthesis of new 4-oxo-thiazolidine-5-ylidenes demonstrated antitumor and antioxidant activities, revealing the potential of thiadiazole derivatives in developing therapeutic agents (Aly et al., 2010). This research underscores the importance of thiadiazole compounds in the search for new drugs with dual functionalities.

  • Acetyl- and Butyrylcholinesterase Inhibition : Derivatives of 1,3,4-oxadiazoles, including thiadiazole analogs, were investigated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases. Some derivatives showed moderate inhibition, suggesting a path for the development of new treatments for conditions such as Alzheimer's disease (Pflégr et al., 2022).

  • Antihypertensive α-Blocking Agents : Research into the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases derived from thiadiazole compounds has shown potential in creating new antihypertensive α-blocking agents, indicating the role of these molecules in cardiovascular drug development (Abdel-Wahab et al., 2008).

  • Pechmann Condensation Catalyst : A study employing butyl-3-methylimidazolium chloroaluminate ionic liquid as a catalyst for Pechmann condensation highlights an innovative approach to synthesizing coumarin derivatives, demonstrating the broader applicability of thiadiazole and its derivatives in facilitating organic synthesis reactions (Potdar et al., 2001).

Chemical Synthesis and Reactivity

  • Synthesis of Cephem Antibiotics : The preparation of Z-isomers of thiadiazol derivatives for use as side-chains in the fourth generation of cephem antibiotics illustrates the critical role of these compounds in the development of new antibacterial drugs, showcasing the chemical versatility and pharmaceutical relevance of thiadiazole derivatives (Tatsuta et al., 1994).

  • Mosquito-Larvicidal and Antibacterial Properties : Novel thiadiazolotriazin-4-ones were synthesized and shown to possess mosquito-larvicidal and antibacterial properties, highlighting the potential of thiadiazole derivatives in public health applications for controlling vector-borne diseases and bacterial infections (Castelino et al., 2014).

Future Directions

Given the antimicrobial activity of 2-amino-1,3,4-thiadiazole derivatives , “Butyl 2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate” and similar compounds could be considered as lead compounds for drug development. Furthermore, considering the reactivity of the amine group in the derivatization process, 2-amino-1,3,4-thiadiazole moiety may be a good scaffold for future pharmacologically active 1,3,4-thiadiazole derivatives .

properties

IUPAC Name

butyl 2-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3S2/c1-3-4-5-17-10(16)7-18-6-9(15)12-11-14-13-8(2)19-11/h3-7H2,1-2H3,(H,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQHDLKODPIMOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CSCC(=O)NC1=NN=C(S1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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